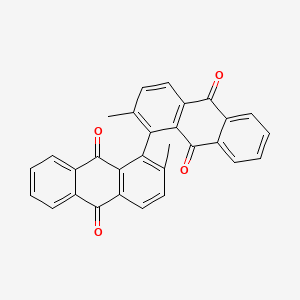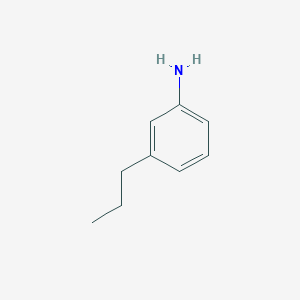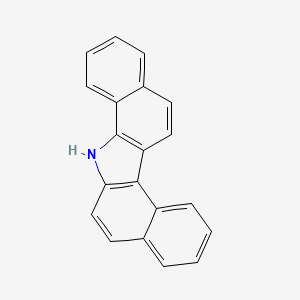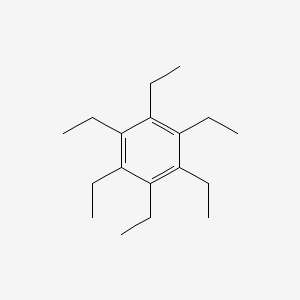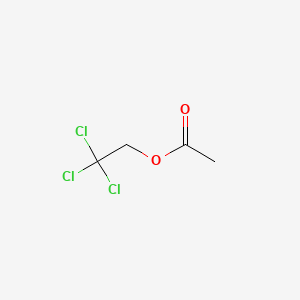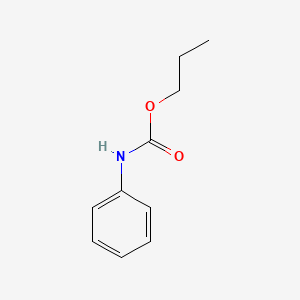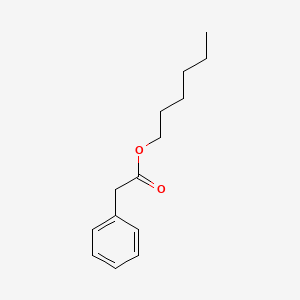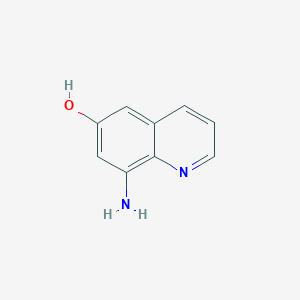
8-Aminoquinolin-6-ol
Overview
Description
8-Aminoquinolin-6-ol is a chemical compound with the molecular formula C9H8N2O. It is a derivative of quinoline, characterized by the presence of an amino group at the 8th position and a hydroxyl group at the 6th position on the quinoline ring. This compound is known for its pale yellow solid appearance and has been studied for various applications in medicinal and synthetic organic chemistry .
Mechanism of Action
Target of Action
The primary targets of 8-Aminoquinolin-6-ol, a member of the 8-aminoquinoline family, are the liver stages of Plasmodium infections . These compounds are effective against multiple life-cycle stages of the plasmodia that infect humans . They are administered for radical cure and presumptive antirelapse therapy against relapsing malaria .
Mode of Action
It is suggested that the mitochondria may be the biological target of this compound . Specifically, it accumulates within the mitochondria, resulting in swelling and structural changes within the inner membranes .
Biochemical Pathways
This compound affects the biochemical pathways of the malaria parasite. It is effective against the exo-erythrocytic liver stages of the malaria parasite, which is central to preventing relapsing malaria as well as causal prophylaxis for malaria infections . Causal prophylaxis refers to the killing of parasites while they are in the liver, thus preventing infection of erythrocytes and any signs of clinical disease .
Pharmacokinetics
The pharmacokinetic properties of this compound are similar to those of primaquine, a prototype 8-aminoquinoline drug . Primaquine has a much shorter elimination half-life compared to tafenoquine, another 8-aminoquinoline (6 hours vs 14 days) . Excretion studies using 14 C-labeled primaquine demonstrated that 64% of the radio label was found in the urine within 143 hours after an oral dose .
Result of Action
The result of the action of this compound is the prevention of infection or relapse, cure of disease, and prevention of transmission of the infection . It kills asexual blood stages and sterilizes the sexual-stage gametocytes .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors. One of the major factors is the presence of glucose-6-phosphate dehydrogenase (G6PD) deficiency in individuals . This is a common genetic abnormality in human beings, especially where malaria is or has been endemic . The hemolytic toxicity of many 8-aminoquinolines, including this compound, is a major concern in G6PD-deficient individuals .
Biochemical Analysis
Biochemical Properties
8-Aminoquinolin-6-ol interacts with various enzymes and proteins. It is known that 8-aminoquinolines, including this compound, have activity against multiple life-cycle stages of the plasmodia that infect humans
Cellular Effects
The effects of this compound on various types of cells and cellular processes are complex. It has been suggested that 8-aminoquinolines may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied
Metabolic Pathways
It is known that 8-aminoquinolines, including this compound, can interact with glucose-6-phosphate dehydrogenase (G6PD)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Aminoquinolin-6-ol typically involves the nitration of quinoline to produce a mixture of 5- and 8-nitroquinoline derivatives. These derivatives are then separated by distillation and sublimation. The 8-nitro isomer is subsequently reduced using tin powder in the presence of hydrochloric acid to yield the amine . Another method involves the amination of 8-chloroquinoline .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing efficient separation techniques to isolate the desired isomer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 8-Aminoquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can further modify the amino and hydroxyl groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin powder and hydrochloric acid are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring.
Scientific Research Applications
8-Aminoquinolin-6-ol has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various quinoline derivatives used in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Derivatives of this compound, such as primaquine and tafenoquine, are used as antimalarial drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
8-Aminoquinoline: A structurally similar compound with an amino group at the 8th position.
8-Hydroxyquinoline: Similar in structure but with a hydroxyl group at the 8th position.
Primaquine and Tafenoquine: Derivatives of 8-Aminoquinolin-6-ol used as antimalarial drugs.
Uniqueness: this compound is unique due to the presence of both amino and hydroxyl groups on the quinoline ring, which allows for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
8-aminoquinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-8-5-7(12)4-6-2-1-3-11-9(6)8/h1-5,12H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAFKWKVRFZBMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30288258 | |
| Record name | 8-Amino-6-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30288258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7402-16-6 | |
| Record name | 7402-16-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55117 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Amino-6-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30288258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7402-16-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


